molecular formula C17H25ClN2O B1677878 Pilsicainide hydrochloride CAS No. 88069-49-2

Pilsicainide hydrochloride

Cat. No. B1677878
CAS RN: 88069-49-2
M. Wt: 308.8 g/mol
InChI Key: NZOSVDHCTCLGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pilsicainide hydrochloride is an antiarrhythmic agent . It is marketed in Japan as Sunrythm and was developed by Suntory Holdings Limited and first released in 1991 . It is used clinically in Japan to treat cardiac arrhythmias . Pilsicainide hydrochloride is an orally active sodium channel blocker and potent class Ic antiarrhythmic agent .


Molecular Structure Analysis

The molecular formula of Pilsicainide hydrochloride is C17H24N2O . The molecular weight is 272.39 (free base basis) . The structure includes a pyrrolizine ring, which is part of the larger class of compounds known as alkaloids .


Chemical Reactions Analysis

Pilsicainide hydrochloride is a pure sodium channel blocker . It has been reported to selectively block the late currents in the mutant Na (+) channels that show dominant abnormal burst openings .


Physical And Chemical Properties Analysis

Pilsicainide hydrochloride is a white to beige powder . It is soluble in deionized water . The melting point is 212-214°C .

Scientific Research Applications

Pharmacokinetics and Tolerability

  • Pharmacokinetics in Different Populations: Studies have investigated the pharmacokinetics of Pilsicainide hydrochloride in different populations. For instance, Qiu et al. (2014) conducted a study to determine the pharmacokinetics of a pilsicainide hydrochloride injection in healthy Chinese adults, finding that the drug demonstrated linear pharmacokinetics and was well-tolerated in this population (Qiu et al., 2014). Similarly, Kim et al. (2009) compared the pharmacokinetics and tolerability of pilsicainide in healthy Korean and Japanese male volunteers, noting no significant differences between the two groups (Kim et al., 2009).

Electrophysiological Effects

  • Effects on Atrial Myocytes: Yamakawa et al. (2005) studied the effect of Pilsicainide hydrochloride on electrocardiogram signals and action potentials of atrial myocytes in thyroid hormone toxicosis rats, finding that Pilsicainide could decrease the conduction velocity in the atrium by decreasing the maximal rate of rise and net inward current (Yamakawa et al., 2005).

Interaction with Other Medications

  • Pharmacokinetic Interactions: Shiga et al. (2013) reported on the lack of pharmacokinetic interaction between Pilsicainide and Rifampicin in healthy volunteers, suggesting that Pilsicainide is excreted via the organic cationic transport system in the renal proximal tubule in humans (Shiga et al., 2013).

Clinical Applications and Effects

  • Dosing in Special Populations: Matsumoto et al. (2001) investigated the appropriate dosing of Pilsicainide hydrochloride in patients on hemodialysis, highlighting the need for careful dosing in such populations (Matsumoto et al., 2001).
  • Molecular Determinants of Block: Desaphy et al. (2010) examined the mechanisms by which Pilsicainide is able to block open sodium channels, which may be useful in reducing hyperexcitability in pathologies characterized by abnormal sodium channel opening (Desaphy et al., 2010).

Case Studies and Specific Applications

  • Case Studies: There are individual case studies such as the one by Nakata et al. (2006) that discuss the effective treatment of ventricular tachycardia due to an overdose of Pilsicainide hydrochloride using magnesium sulfate (Nakata et al., 2006).

Safety And Hazards

Pilsicainide hydrochloride is toxic if swallowed . It can cause serious eye irritation . It may damage fertility or the unborn child . It can also cause damage to organs (visual organ, central nervous system, systemic toxicity) through prolonged or repeated exposure .

Future Directions

Pilsicainide hydrochloride has been used to induce Brugada syndrome (BS) in animal models . This suggests potential future research directions in understanding and treating this syndrome.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOSVDHCTCLGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057860
Record name Pilsicainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pilsicainide hydrochloride

CAS RN

88069-49-2
Record name Pilsicainide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88069-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilsicainide hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilsicainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pilsicainide Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PILSICAINIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03C8I9296V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pilsicainide hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pilsicainide hydrochloride
Reactant of Route 3
Reactant of Route 3
Pilsicainide hydrochloride
Reactant of Route 4
Reactant of Route 4
Pilsicainide hydrochloride
Reactant of Route 5
Reactant of Route 5
Pilsicainide hydrochloride
Reactant of Route 6
Pilsicainide hydrochloride

Citations

For This Compound
217
Citations
GL Plosker - Drugs, 2010 - Springer
… Clinical evaluation of pilsicainide hydrochloride (SUN 1165) in patients with supraventricular premature contractions: a multicenter double-blind dose finding study [in Japanese]. Jpn J …
Number of citations: 12 link.springer.com
Y Horita, H Kanaya, Y Uno, T Yamazaki… - Japanese heart …, 2004 - jstage.jst.go.jp
… He was diagnosed as having a toxic arrhythmia due to an overdose of pilsicainide hydrochloride because his creatinine and BUN levels were 2.4 mg/dL and 47.0 mg/dL, respectively. …
Number of citations: 15 www.jstage.jst.go.jp
Q Qiu, W Liu, J Li, Y Wei, K Yang, W Suo, W Wu… - Clinical …, 2014 - Elsevier
… Pilsicainide hydrochloride is mainly distributed in the liver … determine the PK of pilsicainide hydrochloride injection in healthy … of the new generic formulation of pilsicainide hydrochloride. …
Number of citations: 4 www.sciencedirect.com
BH Kim, JR Kim, KS Lim, JW Kim, K Kim, JH Hong… - Clinical …, 2009 - Elsevier
Background: Pilsicainide hydrochloride is a class IC antiarrhythmic agent used for the treatment of supraventricular and ventricular arrhythmias. Objective: The objective of this study …
Number of citations: 10 www.sciencedirect.com
M Matsumoto, Z Fujii, Y Kawata, T Sakumura… - Nephron, 2001 - karger.com
… In this study, pre-dialysis administration of pilsicainide hydrochloride was started at a dose of 25 mg. No case was observed in which plasma pilsicainide concentration exceeded 1.0 µg/…
Number of citations: 10 karger.com
M Yamakawa, M Sunagawa, M Shimabukuro, N Higa… - Thyroid, 2005 - liebertpub.com
To investigate effect of pilsicainide hydrochloride (pilsicainide) on electrocardiogram (ECG) signals and action potentials (APs) of atrial myocytes, levo-thyroxine (T 4 , 500 µg/kg body …
Number of citations: 7 www.liebertpub.com
T Ino, H Atarashi, A Kuruma, T Onodera… - Journal of …, 1998 - journals.lww.com
To establish the clinical efficacy of pilsicainide, we evaluated its electrophysiologic and hemodynamic effects after a single oral administration to 18 patients with documented …
Number of citations: 22 journals.lww.com
Y Takahashi, H Matsuura, H Hino, S Chujoh… - Clinical Case …, 2023 - ncbi.nlm.nih.gov
… 2450 mg of pilsicainide hydrochloride. Subsequently, he … Pilsicainide hydrochloride was developed in Japan and was … large dose of pilsicainide hydrochloride in a suicidal attempt. …
Number of citations: 5 www.ncbi.nlm.nih.gov
M Shimizu, M Hashiguchi, T Shiga, K Nakamura… - … of Chromatography B, 2015 - Elsevier
… Pharmacokinetics of pilsicainide after oral administration of pilsicainide hydrochloride (50 … ventricular tachycardia caused by an excess dose of pilsicainide hydrochloride in Japanese …
Number of citations: 8 www.sciencedirect.com
K Nakata, R Moriwaki, A Yamaguchi… - … jun Kikanshi= The …, 2006 - europepmc.org
… A 34-year-old man ingested an excessive amount of pilsicainide hydrochloride (Sunrythm, … Plasma concentration of pilsicainide hydrochloride was markedly increased to 7.22 microg/…
Number of citations: 13 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.